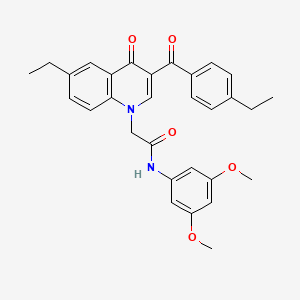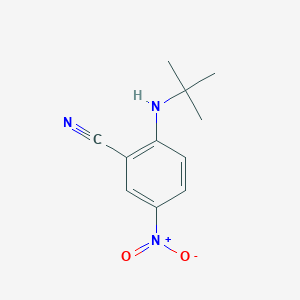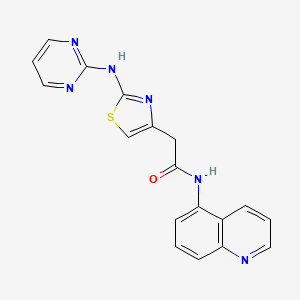![molecular formula C18H24N6O3 B2674681 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone CAS No. 2034452-96-3](/img/structure/B2674681.png)
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H24N6O3 and its molecular weight is 372.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interaction of Antagonists with CB1 Receptor
A study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) explored its potent and selective antagonism for the CB1 cannabinoid receptor. Conformational analyses and pharmacophore models suggested the dominating steric binding interaction of its N1 aromatic ring moiety with the receptor, similar to cannabinoid agonists and aminoalkylindole agonists. The study proposes that the unique spatial orientation and electrostatic character of several conformers contribute to the receptor binding, potentially influencing antagonist activity J. Shim et al., 2002.
Synthesis and Antimicrobial Activity of Pyridine Derivatives
Research on the synthesis of new pyridine derivatives demonstrated variable and modest antimicrobial activity against bacteria and fungi. This study highlights the potential of pyridine derivatives in developing antimicrobial agents N. Patel et al., 2011.
Structural Analogy and Exchange Rules
Isomorphous Structures and Chlorine-Methyl Exchange Rule
An investigation into isomorphous methyl- and chloro-substituted small heterocyclic analogues revealed adherence to the chlorine-methyl (Cl-Me) exchange rule. The study emphasizes the significance of disorder in understanding structural isomorphism, which might affect automatic detection during data mining V. Rajni Swamy et al., 2013.
Receptor Binding and Antagonist Activity
SR141716A as an Inverse Agonist
SR141716A's role as an inverse agonist at the human cannabinoid CB1 receptor was elucidated through the examination of its effects on [35S]GTPγS binding. This study provides insights into the compound's mechanism of action, distinguishing it from agonists in receptor interactions R. Landsman et al., 1997.
Antimicrobial and Antimycobacterial Activity
Antimicrobial Activity of Pyrazoline Derivatives
A series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones exhibited significant antimicrobial activity, suggesting their potential as antimicrobial agents. The presence of methoxy groups notably enhanced activity Satyender Kumar et al., 2012.
Novel Synthetic Approaches and Antitumor Evaluation
Synthesis of Polymethoxylated Fused Pyridine Ring Systems
The synthesis of a variety of polymethoxylated fused pyridine ring systems, including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines, was aimed at exploring their antitumor activity. Compounds from the pyrazolo[4,3-c]pyridine series showed promising results, with one compound demonstrating broad-spectrum activity against different tumor cell lines Sherif A F Rostom et al., 2009.
Propiedades
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3/c1-21-12-14(16(20-21)27-2)18(26)23-9-7-22(8-10-23)17(25)13-11-19-24-6-4-3-5-15(13)24/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCDZYNTTIESNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2674598.png)
![2-[1-[2-(2-Methylphenoxy)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2674599.png)
![3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide](/img/structure/B2674601.png)


![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2674607.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2674609.png)

![2-[(3-Methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2674613.png)


![7-Fluoro-3-[[1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2674618.png)
